molecular formula C11H14N2O2 B13887893 (R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine

(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine

Cat. No.: B13887893
M. Wt: 206.24 g/mol
InChI Key: IFBLQYWVJXGZPY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine is a chemical compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine typically involves the reaction of piperazine with a benzo[d][1,3]dioxole derivative. One common method involves the use of palladium-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . Another approach includes the use of CuI and NaHCO3 in acetonitrile for the direct synthesis of functionalized benzo[d][1,3]dioxin-4-one derivatives .

Industrial Production Methods

Industrial production methods for ®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Benzo[D][1,3]dioxol-5-YL)piperazine is unique due to its specific substitution pattern and the presence of both the benzo[d][1,3]dioxole and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(2R)-2-(1,3-benzodioxol-5-yl)piperazine

InChI

InChI=1S/C11H14N2O2/c1-2-10-11(15-7-14-10)5-8(1)9-6-12-3-4-13-9/h1-2,5,9,12-13H,3-4,6-7H2/t9-/m0/s1

InChI Key

IFBLQYWVJXGZPY-VIFPVBQESA-N

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CNC(CN1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.